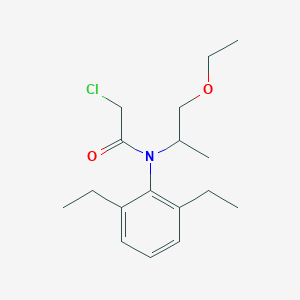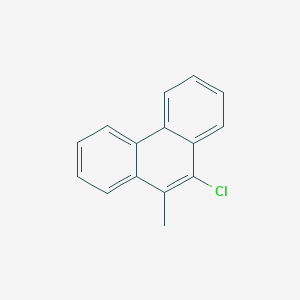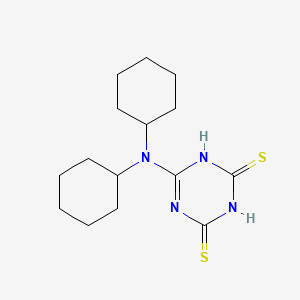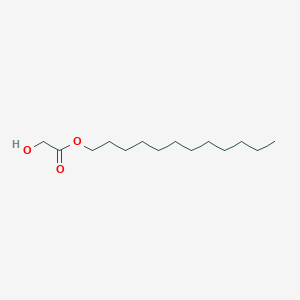
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and an ethoxypropan-2-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-chloroacetyl chloride, and 1-ethoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the ethoxypropan-2-yl group.
N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Contains a methyl group instead of the ethoxypropan-2-yl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is unique due to the presence of both the chloro group and the ethoxypropan-2-yl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
51218-82-7 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)13(4)12-21-7-3/h8-10,13H,5-7,11-12H2,1-4H3 |
InChI Key |
ANVFIACUBKFMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COCC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)



![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)



![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
